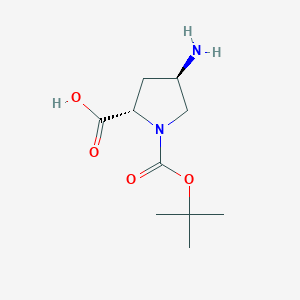
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid
Descripción general
Descripción
The compound "(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid was achieved starting from a BOC-protected (S)-proline derivative, involving stereoselective electrochemical oxidation and S_N2-substitution . Similarly, (2S,4R)-4-aminopipecolic acids were synthesized from enantiopure precursors with the introduction of the side-chain amino group by reductive amination, followed by protection and deprotection steps . These methods highlight the importance of chiral starting materials and protecting groups in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid would be expected to have a rigid pyrrolidine ring with a Boc-protected amino group at the 4-position and a carboxylic acid functionality at the 2-position. The stereochemistry at the 2nd and 4th positions is crucial for the biological activity and the overall three-dimensional shape of the molecule .
Chemical Reactions Analysis
The Boc-protected amino group in the compound is a versatile functional group that can undergo various chemical reactions. It can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic transformations, such as coupling reactions in peptide synthesis . The carboxylic acid group also offers a reactive site for the formation of amides, esters, and other derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The Boc group increases the steric bulk and affects the solubility and reactivity of the amino group. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, impacting the compound's solubility and reactivity as well .
Aplicaciones Científicas De Investigación
Building Block for Peptidomimetics : ATPC, a derivative of pyrrolidine carboxylic acid, has been identified as a promising building block for the synthesis of peptidomimetics. It can be incorporated as an N-terminal moiety in peptide synthesis using various methodologies (Bissyris et al., 2005).
Influenza Neuraminidase Inhibitors : Pyrrolidine carboxylic acid derivatives have been synthesized as potent inhibitors of influenza neuraminidase. These derivatives demonstrated significant interactions with the enzyme's active site, suggesting their potential as antiviral agents (Wang et al., 2001).
Solid-Phase Peptide Synthesis : Enantiopure pyrrolidine carboxylic acids have been prepared and utilized in solid-phase peptide synthesis. These compounds are valuable for introducing conformational constraints in peptides (Machetti et al., 2004).
Internal Labeling of Pyrrolidinyl PNA : Pyrrolidinyl PNAs, modified with 3-aminopyrrolidine-4-carboxylic acid, have been used for internal labeling. This modification allows for the production of highly specific and stable DNA hybrids, useful in genetic research (Reenabthue et al., 2011).
Conformationally Rigid Dipeptide Surrogates : Enantiopure pyrrolizidinone amino acids, derivatives of pyrrolidine carboxylic acids, have been synthesized as rigid dipeptide surrogates. These compounds aid in exploring conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Direcciones Futuras
The future research directions for “(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be interesting to explore its potential use as a catalyst in asymmetric synthesis, similar to related compounds .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2s,4r-4-methylglutamate, interact with the glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the transmission of excitatory signals in the central nervous system.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other proline derivatives . For instance, (2S,4R)-Fmoc-4- (2-naphthylmethyl)pyrrolidine-2-carboxylic acid acts as a chiral auxiliary, controlling the stereochemical outcome of a chemical reaction.
Biochemical Pathways
It is known that similar compounds, such as the glutamine analogue (2s, 4r)-4- [18f]fluoroglutamine, are involved in glutamine metabolism, which is crucial for various cellular processes, including energy production, biosynthesis, and regulation of redox homeostasis .
Pharmacokinetics
Research on similar compounds, such as (2s, 4r)-4- [18f]fluoroglutamine, suggests that these compounds may have favorable pharmacokinetic properties, including high tumor-to-muscle ratios, which could make them useful for imaging applications .
Result of Action
Similar compounds, such as (2s,4r)-4-fluoroproline, have been shown to stabilize protein structures, potentially enhancing their function .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the stability and activity of similar compounds .
Propiedades
IUPAC Name |
(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564610 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid | |
CAS RN |
132622-69-6 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





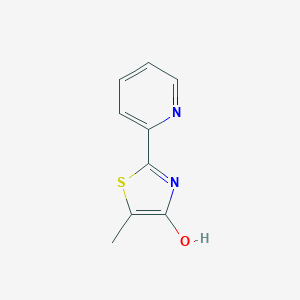
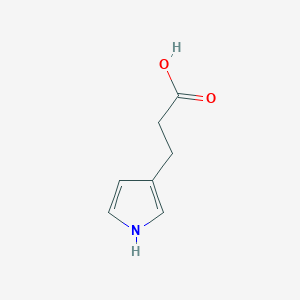
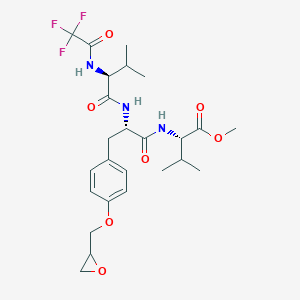
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
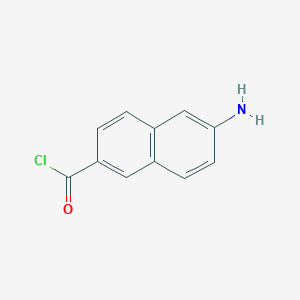

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

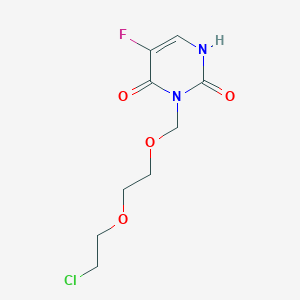
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)